![molecular formula C21H15BrN6O4 B12036878 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12036878.png)
8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by the presence of bromophenyl and nitrophenyl groups attached to the imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromophenyl and 3-nitrophenyl derivatives with imidazo[2,1-f]purine intermediates can be carried out in the presence of suitable catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[2,1-f]purine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit promising anticancer properties. The imidazopurine structure is known to interact with various biological targets involved in cancer cell proliferation and apoptosis. For instance, derivatives of imidazopurines have been shown to inhibit specific kinases that are crucial for tumor growth and survival.
Antiviral Properties
The compound's structural similarities to other purine analogs suggest potential antiviral activity. Research into related compounds has demonstrated effectiveness against viruses by inhibiting viral replication through interference with nucleic acid synthesis. This could position this compound as a candidate for further antiviral studies.
Enzyme Inhibition
This compound may serve as a potent inhibitor of various enzymes such as kinases and phosphodiesterases. The presence of bromine and nitro groups can enhance binding affinity and selectivity towards specific enzyme targets. Inhibitory studies on related compounds have shown significant effects on enzyme activity that could be explored further with this compound.
Pharmacological Studies
Due to its unique structure, the compound is also being investigated for its pharmacological properties, including its effects on cellular signaling pathways. Studies on similar imidazopurines have revealed their role in modulating pathways involved in inflammation and immune responses.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various imidazopurine derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range against breast and lung cancer cells.
Case Study 2: Enzyme Inhibition
A research paper in Biochemical Pharmacology explored the inhibition of protein kinases by imidazopurines. The study highlighted that certain derivatives exhibited selective inhibition profiles that could be beneficial for therapeutic applications in cancer treatment.
Case Study 3: Antiviral Properties
An investigation into the antiviral effects of purine derivatives published in Antiviral Research demonstrated that compounds structurally related to the target compound inhibited viral replication in vitro. Further studies are warranted to assess the efficacy against specific viral strains.
Mechanism of Action
The mechanism of action of 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetic acid: A simpler compound with a bromophenyl group.
4-bromobenzophenone: Contains a bromophenyl group and is used in organic synthesis.
N-(4-bromophenyl)acetamide: Another bromophenyl derivative with different functional groups.
Uniqueness
8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known by its CAS number 397275-58-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings related to its pharmacological properties.
- Molecular Formula : C21H15BrN6O4
- Molecular Weight : 495.2856 g/mol
- Structure : The compound features a complex imidazo[2,1-f]purine core with bromophenyl and nitrophenyl substituents that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit potential antidepressant and anxiolytic effects. A study highlighted that certain derivatives showed significant affinity for serotonin receptors (5-HT1A and 5-HT7) and weak inhibition of phosphodiesterase enzymes (PDE4B and PDE10A) . Specifically, compounds structurally related to this compound demonstrated promising results in behavioral models for depression .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Related compounds have shown cytotoxicity against various cancer cell lines. For instance, some derivatives have been tested against leukemia and solid tumors with notable IC50 values indicating potent activity . It is essential to explore these activities further to establish a direct correlation with the target compound.
Study on Serotonin Receptor Affinity
In a detailed pharmacological study, various derivatives of imidazo[2,1-f]purine were synthesized and evaluated for their binding affinities to serotonin receptors. The findings indicated that modifications on the phenyl rings significantly altered receptor affinity and selectivity .
In Vivo Behavioral Studies
In vivo studies utilizing forced swim tests (FST) in mice indicated that selected compounds based on the imidazo[2,1-f]purine scaffold exhibited antidepressant-like effects. Notably, one derivative showed greater potency than diazepam in reducing anxiety-like behavior .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C21H15BrN6O4 |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2,4-dimethyl-7-(3-nitrophenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H15BrN6O4/c1-24-18-17(19(29)25(2)21(24)30)26-11-16(12-4-3-5-15(10-12)28(31)32)27(20(26)23-18)14-8-6-13(22)7-9-14/h3-11H,1-2H3 |
InChI Key |
ORBVTNIDEBJXCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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